7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride
Description
Properties
IUPAC Name |
7-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3.ClH/c8-4-6-1-2-11-7(3-6)9-5-10-11;/h1-3,5H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKGFOCJCKIHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C=C1CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Context
Molecular Architecture
The compound features a fusedtriazolo[1,5-a]pyridine core with a chloromethyl (-CH2Cl) substituent at the 7-position, subsequently converted to its hydrochloride salt. Critical molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C7H6ClN3·HCl | |
| Molecular weight | 204.52 g/mol | |
| SMILES | C1=CN2C(=NC=N2)C=C1CCl | |
| InChIKey | MPDVGSZEWMYGRS-UHFFFAOYSA-N |
Therapeutic Relevance
While primarily investigated as a synthetic intermediate, derivatives demonstrate cytotoxic activity against human tumor cell lines (IC50 values comparable to 5-fluorouracil in colorectal cancer models). The chloromethyl group enhances electrophilicity, facilitating covalent interactions with biological targets.
Synthetic Methodologies
Pathway 1: Ultrasound-Assisted Cyclocondensation
Adapted from CN103613594A, this method utilizes ultrasonic irradiation to accelerate ring closure:
Reaction Scheme
$$
\text{2-Hydrazino-3-chloropyridine} + \text{Chloroacetic Acid} \xrightarrow[\text{POCl}_3]{\text{Ultrasound (80–150°C)}} \text{7-(Chloromethyl)-triazolo[1,5-a]pyridine}
$$
Optimized Protocol
Reactants :
- 2-Hydrazino-3-chloropyridine (10 mmol)
- Chloroacetic acid (50 mmol, 5 eq)
- Phosphorus oxychloride (POCl3, 15 mL)
Conditions :
- Ultrasonic bath (40 kHz) at 105°C for 3 hours
- Nitrogen atmosphere to prevent hydrolysis
Workup :
- Concentrate under reduced pressure
- Recrystallize from anhydrous ethanol (yield: 68%)
- Treat with HCl gas in diethyl ether to form hydrochloride salt (95% conversion)
Key Advantages :
- Ultrasonic cavitation reduces reaction time from 12+ hours to 3 hours
- POCl3 acts as both solvent and dehydrating agent
Characterization Data
Pathway 2: Post-Synthetic Chloromethylation
Derived from WO2009047514A1, this sequential approach modifies pre-formed triazolopyridines:
Reaction Sequence
$$
\text{Triazolo[1,5-a]pyridine} \xrightarrow[\text{AlCl}_3]{\text{ClCH2OCH3}} \text{7-(Chloromethyl)-triazolo[1,5-a]pyridine}
$$
Procedure Details
Chloromethylation :
- React triazolopyridine (1.0 eq) with chloromethyl methyl ether (2.5 eq)
- Lewis acid catalyst: AlCl3 (0.2 eq)
- Solvent: Dichloroethane, reflux 8 hours
Isolation :
- Quench with ice-water, extract with CH2Cl2
- Column chromatography (SiO2, hexane/EtOAc 4:1)
- Hydrochloride salt formation via HCl/Et2O
Yield : 42% over two steps
Comparative Analysis of Methods
| Parameter | Pathway 1 | Pathway 2 |
|---|---|---|
| Reaction Time | 3 hours | 11 hours (8 + 3) |
| Overall Yield | 68% | 42% |
| Key Reagent Cost | POCl3 ($0.15/g) | ClCH2OCH3 ($1.20/g) |
| Scalability | Kilogram-scale feasible | Limited by AlCl3 handling |
| Purity (HPLC) | 98.5% | 95.2% |
Critical Insights :
Chemical Reactions Analysis
Types of Reactions: 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the chloromethyl group to a methylene group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Methylene derivatives.
Substitution Products: Amides, esters, and ethers, depending on the nucleophile used.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a valuable candidate for further research.
Anticancer Activity
Research has indicated that 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride has significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.0 | Induction of apoptosis |
| MCF-7 (Breast) | 12.5 | Inhibition of cell cycle progression |
Case Study: Efficacy Against Lung Cancer
In a study conducted on A549 lung cancer cells, the compound demonstrated a dose-dependent increase in apoptosis. The mechanism was linked to mitochondrial dysfunction and the activation of caspases, crucial mediators of programmed cell death.
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study: Antimicrobial Efficacy
In a comparative study, derivatives of this compound were tested against common pathogens. Results indicated effective inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Dihydroorotate dehydrogenase (DHODH) | Competitive Inhibition | 20.0 |
| Xanthine oxidase | Moderate Inhibition | 75.0 |
Mechanism of Action
The mechanism by which 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : The target compound and feature a pyridine core, while others (e.g., ) use pyrimidine. Pyrimidine derivatives often exhibit enhanced π-π stacking in biological systems.
- Substituents : The chloromethyl group in the target compound contrasts with sulfonyl chloride (), azetidinyloxy (), and carboxylate (). These differences dictate reactivity; e.g., sulfonyl chloride is electrophilic, while chloromethyl enables alkylation .
Physicochemical Properties
Key Observations :
- Salt Forms : The hydrochloride salt in the target compound and enhances aqueous solubility compared to neutral analogs like .
- Thermal Stability : Compounds with hydroxyl or carboxylate groups (e.g., ) exhibit lower melting points (~184–206°C) due to hydrogen bonding, whereas halogenated derivatives may have higher stability .
Biological Activity
7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, particularly focusing on its potential therapeutic applications.
- IUPAC Name : 7-chloro-[1,2,4]triazolo[1,5-a]pyridine hydrochloride
- CAS Number : 39075-78-0
- Molecular Formula : C7H7Cl2N3
- Molecular Weight : 188.10 g/mol
Synthesis
The synthesis of this compound typically involves the chloromethylation of [1,2,4]triazolo[1,5-a]pyridine derivatives. Various methods have been documented in literature for achieving high yields of this compound through careful manipulation of reaction conditions.
Anticancer Activity
Recent studies have evaluated the anticancer properties of triazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Case Study : In a study involving A375 melanoma cells, the compound exhibited significant cytotoxicity with an IC50 value of approximately 10 μM. The mechanism was linked to the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion .
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has also been investigated. Compounds with similar structural features have been shown to modulate inflammatory pathways effectively.
- Research Findings : A recent review highlighted that triazole compounds can significantly reduce the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophages. The presence of electron-donating groups like chloromethyl enhances their anti-inflammatory activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the triazole ring can dramatically influence biological activity:
| Substituent | Position | Activity Impact |
|---|---|---|
| Chloromethyl | 7 | Enhances anticancer and anti-inflammatory activity |
| Hydroxyl | 6 | Critical for binding affinity in receptor assays |
These findings suggest that the chloromethyl group at position 7 is essential for the compound's biological efficacy.
Toxicity Profile
While exploring the biological activity of this compound, it is crucial to consider its toxicity. The compound is classified as harmful if swallowed and may cause skin irritation . Safety assessments are necessary when considering therapeutic applications.
Q & A
Q. What are the established synthetic routes for 7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride?
The compound is synthesized via functionalization of the triazolopyridine core. A common approach involves oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like MnO₂ or NaOCl . For chloromethylation, nucleophilic substitution at the 7-position of pre-halogenated triazolopyridines (e.g., 7-bromo derivatives) using chloromethylating agents (e.g., ClCH₂MgBr) is typical. Post-synthesis, hydrochloride salt formation is achieved via acid treatment .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄ClF₂NO | |
| Molecular Weight | 289.07 g/mol |
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR : ¹H/¹³C NMR identifies substituent positions and confirms chloromethyl group integration (δ ~4.5–5.0 ppm for CH₂Cl).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolves bond angles/geometry, particularly for hydrochloride salt formation .
Q. What solubility and stability considerations are relevant for experimental design?
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but shows limited aqueous solubility. Stability studies recommend storage under inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis of the chloromethyl group. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized for halogenation or functional group interconversion?
- Palladium Catalysis : For bromine-to-cyanide substitution, use Pd(PPh₃)₄ with Zn(CN)₂ in DMF at 80°C (yield: 75–85%) .
- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., from 12 h to 30 min) while maintaining yields .
- Controlled pH : Hydrochloride salt formation requires precise HCl stoichiometry to avoid over-protonation of the triazole nitrogen .
Q. What computational methods predict reactivity or biological interactions?
- DFT Calculations : Model electrophilic substitution at the 7-position to assess chloromethyl group reactivity (e.g., Fukui indices).
- Molecular Docking : Screen against biological targets (e.g., kinase enzymes) using AutoDock Vina to prioritize in vitro assays .
- MD Simulations : Evaluate stability in aqueous/organic solvent mixtures to guide formulation studies .
Q. How can contradictory biological activity data be resolved?
Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., bacterial strain variability, cytotoxicity thresholds). Mitigation strategies:
- Dose-Response Curves : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) .
- Metabolic Stability Assays : Use liver microsomes to assess degradation rates, which may explain in vitro-in vivo discrepancies .
Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low toxicity?
Divergent results may stem from:
- Impurity Profiles : Trace solvents (e.g., DMSO residues) in stock solutions can skew cytotoxicity readings. Purity must exceed 98% for reliable data .
- Cell Line Variability : Sensitivity differences between primary vs. immortalized cells (e.g., NIH/3T3 fibroblasts vs. HEK293) .
- Assay Interference : Chloromethyl groups may quench fluorescence in MTT assays; validate with alternative methods (e.g., ATP luminescence) .
Methodological Resources
Table 1 : Key Reaction Optimization Parameters
| Reaction Step | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Halogenation (Br → Cl) | ClCH₂MgBr, THF, –10°C, 2 h | 70–75 | |
| Salt Formation | 1.2 eq HCl, EtOH, RT, 1 h | 90–95 | |
| Palladium Catalysis | Pd(PPh₃)₄, Zn(CN)₂, DMF, 80°C, 6 h | 75–85 |
Table 2 : Biological Assay Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
